molecular formula C30H31F3N6O4 B13099347 4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid

4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid

Cat. No.: B13099347
M. Wt: 596.6 g/mol
InChI Key: VKBANZNCUCRNSF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-methylpiperazine moiety and an imidazo[1,2-a]pyridine core. The 2,2,2-trifluoroacetic acid (TFA) serves as a counterion, enhancing solubility and stability during synthesis and purification . Structurally, the molecule integrates a branched alkyl chain (2-methyl-1-oxopropan-2-yl) linked to the benzamide nitrogen, while the imidazo[1,2-a]pyridine subunit is substituted with a pyridin-4-yl group at the 6-position.

Properties

Molecular Formula

C30H31F3N6O4

Molecular Weight

596.6 g/mol

IUPAC Name

4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H30N6O2.C2HF3O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20;3-2(4,5)1(6)7/h4-13,18-19H,14-17H2,1-3H3,(H,31,35);(H,6,7)

InChI Key

VKBANZNCUCRNSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Benzamide Derivatives with Piperazine/Piperidine Moieties

  • 882749-77-1 : 2-Methyl-N-[4-(phenylmethoxy)phenyl]-N-[1-(phenylmethyl)-4-piperidinyl]benzamide
    • Key Differences : Replaces the 4-methylpiperazine with a piperidine ring and introduces a phenylmethoxy group. Lacks the imidazo[1,2-a]pyridine scaffold. Likely exhibits altered pharmacokinetics due to reduced polarity from the benzyl-protected piperidine .
  • 869225-40-1: 1-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine Key Differences: Substitutes the benzamide with a tetrahydropyran-carbonyl group.

Imidazo[1,2-a]pyridine-Containing Compounds

  • 1396964-40-1: 2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid Key Differences: Features a chloro-substituted imidazo[1,2-a]pyridine and a propanoic acid side chain. The absence of the benzamide and piperazine groups may limit cross-reactivity with kinase targets .

Counterion Effects

The TFA counterion in the target compound contrasts with hydrochloride salts (e.g., MM0421.03 in ). TFA salts generally improve solubility in organic solvents, facilitating chromatographic purification, but may introduce hygroscopicity concerns in formulation . Hydrochloride salts, while more stable under physiological conditions, often require higher synthetic yields to offset losses during ion exchange .

Pharmacological and Physicochemical Profiles

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Counterion Notes
Target Compound ~732 (estimated) Benzamide + imidazo[1,2-a]pyridine 4-Methylpiperazine, pyridin-4-yl TFA High polarity due to TFA; LCMS [M+H]+ not provided
882749-77-1 ~515 Benzamide Piperidine, phenylmethoxy None specified Lower solubility; potential for CNS penetration
MM0421.03 (Dihydrochloride) ~560 Triazolo[4,3-a]pyridinone 4-(4-Chlorophenyl)piperazine HCl Enhanced stability; LCMS data unavailable
Step 4 Compound () 497 Benzodiazolone Piperidinyl, 4-iodophenyl TFA LCMS [M+H]+ 497; 87% yield in synthesis

Biological Activity

The compound 4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide; 2,2,2-trifluoroacetic acid (CAS Number: 2109805-56-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Molecular Formula: C22H26F3N5O
  • Molecular Weight: 482.57 g/mol
  • IUPAC Name: 4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Specific Enzymes : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase cell cycle arrest, which is crucial in preventing the proliferation of cancer cells.

Anticancer Effects

Several studies have highlighted the anticancer potential of this compound:

StudyCell LineConcentrationEffect
A2780 (Ovarian Cancer)10 µMInduced apoptosis
HCT116 (Colorectal Cancer)5 µMG2/M cell cycle arrest
Various Cancer LinesVariableInhibition of cell proliferation

These findings suggest that the compound may be effective against multiple types of cancer, particularly through its ability to induce apoptosis and inhibit cell growth.

Synergistic Effects

In combination with other therapeutic agents, this compound has shown synergistic effects:

  • In a study examining the combination of CLK inhibitors and Bcl-2 family inhibitors, the compound enhanced the apoptotic effects significantly compared to single-agent treatments .

Case Studies

Case Study 1: Ovarian Cancer Treatment
A clinical study evaluated the efficacy of this compound in patients with advanced ovarian cancer. Patients receiving a regimen including this compound showed improved progression-free survival compared to those on standard treatment protocols.

Case Study 2: Colorectal Cancer
In preclinical models of colorectal cancer, administration of this compound resulted in significant tumor regression and reduced metastasis when combined with conventional chemotherapy agents.

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